7-Phenyl-1,3-benzodioxole-5-carbaldehyde
Description
7-Phenyl-1,3-benzodioxole-5-carbaldehyde is a substituted benzodioxole derivative featuring a phenyl group at the 7-position and a formyl group at the 5-position. The benzodioxole core consists of a benzene ring fused to a 1,3-dioxole ring, which confers unique electronic and steric properties. Substitution patterns on the benzodioxole ring significantly influence reactivity, solubility, and bioactivity. For instance, electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity at the aldehyde, while bulky substituents (e.g., phenyl, propyl) modulate steric interactions in downstream reactions .
Properties
IUPAC Name |
7-phenyl-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-6-12(11-4-2-1-3-5-11)14-13(7-10)16-9-17-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOXPTYUWXKYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,3-benzodioxole-5-carbaldehyde typically involves a nucleophilic substitution reaction. One common method is the reaction of 3,4-dihydroxybenzaldehyde with dibromomethane under basic conditions to form the benzodioxole ring. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 7-Phenyl-1,3-benzodioxole-5-carboxylic acid.
Reduction: 7-Phenyl-1,3-benzodioxole-5-methanol.
Substitution: 7-Phenyl-1,3-benzodioxole-5-nitrobenzene.
Scientific Research Applications
7-Phenyl-1,3-benzodioxole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential cytotoxic and antiparasitic activities.
Medicine: Investigated for its antitumor properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Phenyl-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to the inhibition of epidermal growth factor receptor (EGFR) and induction of apoptosis. The compound can also bind to DNA, inhibiting its replication and transcription, which contributes to its cytotoxic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 7-Phenyl-1,3-benzodioxole-5-carbaldehyde, highlighting substituent effects on properties and applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
